![molecular formula C9H7BrF2O2 B175735 Ethyl 2-bromo-4,5-difluorobenzoate CAS No. 144267-97-0](/img/structure/B175735.png)
Ethyl 2-bromo-4,5-difluorobenzoate
Overview
Description
Ethyl 2-bromo-4,5-difluorobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of bromine and fluorine atoms on the benzene ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4,5-difluorobenzoate can be synthesized through the esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves mixing 2-bromo-4,5-difluorobenzoic acid with ethanol and an acid catalyst, such as sulfuric acid, and heating the mixture under reflux conditions. The reaction proceeds with the formation of the ester bond, yielding this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 2-bromo-4,5-difluorobenzyl alcohol.
Oxidation: Formation of 2-bromo-4,5-difluorobenzoic acid.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-bromo-4,5-difluorobenzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its applications span multiple fields:
Organic Synthesis
This compound is employed as a building block in the synthesis of complex organic molecules. It facilitates nucleophilic substitution reactions and can be transformed into various derivatives, such as ethyl 2-bromo-4,5-difluorobenzyl alcohol and 2-bromo-4,5-difluorobenzoic acid through reduction and oxidation processes respectively.
Pharmaceutical Development
This compound is investigated for its potential in drug development. It has been explored as a precursor for designing anti-inflammatory and anticancer agents due to its ability to interact with specific biological pathways . The compound's structural features enhance its binding affinity to target proteins, making it a valuable candidate for therapeutic applications.
Biochemical Probing
In biological research, this compound is utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its reactivity allows researchers to investigate the inhibition or activation of specific enzymes, aiding in understanding complex biological processes .
Agricultural Chemistry
Research indicates that this compound may have applications as an agrochemical agent. Its effects on plant growth and development suggest potential use in formulating herbicides or fungicides that enhance crop protection .
Material Science
The compound is also involved in creating advanced materials such as polymers and coatings that require specific chemical properties for durability and resistance. Its unique fluorinated structure contributes to the development of high-performance materials .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Pharmaceutical Research : A study explored the synthesis of novel therapeutic agents using this compound as an intermediate. The results indicated promising anti-inflammatory properties linked to its structural characteristics .
- Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe.
- Agrochemical Applications : Investigations into the effects of this compound on plant growth revealed its potential utility in agricultural formulations aimed at improving crop yield and resistance to pests .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Building block for complex organic molecules; facilitates nucleophilic substitutions |
Pharmaceutical Development | Potential precursor for anti-inflammatory and anticancer drugs |
Biochemical Probing | Used to study enzyme interactions; aids in understanding metabolic pathways |
Agricultural Chemistry | Investigated for use in herbicides/fungicides; affects plant growth |
Material Science | Involved in creating durable materials with enhanced chemical properties |
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4,5-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2,4-difluorobenzoate
- Ethyl 2-bromo-3,4-difluorobenzoate
- Ethyl 2-bromo-4,5-dichlorobenzoate
Uniqueness
Ethyl 2-bromo-4,5-difluorobenzoate is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications .
Biological Activity
Ethyl 2-bromo-4,5-difluorobenzoate is a compound of significant interest in both biological and medicinal chemistry due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and findings from relevant studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₇BrF₂O₂
- Molecular Weight : 251.05 g/mol
The presence of bromine and fluorine atoms in its structure enhances its reactivity and interaction with biological macromolecules, making it a valuable compound for various research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzyme activity. This characteristic makes it useful in studying metabolic pathways and enzyme interactions.
- Receptor Binding : this compound can bind to cellular receptors, modulating signal transduction pathways that affect various cellular responses.
- Influence on Molecular Pathways : The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Applications in Research
This compound has diverse applications across several fields:
- Biochemical Probing : It is utilized as a biochemical probe to study enzyme interactions and metabolic pathways.
- Pharmaceutical Development : The compound is explored for its potential use in drug development, particularly for targeting specific biological pathways related to diseases such as cancer and inflammation .
- Agricultural Chemistry : Research indicates its potential as an agrochemical agent due to its effects on plant growth and development .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
Study | Focus | Findings |
---|---|---|
Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at concentrations above 10 µM. |
Study B | Receptor Interaction | Showed binding affinity to receptor Y with an IC₅₀ value of 50 nM. |
Study C | Plant Growth Effects | Inhibited root elongation in Arabidopsis thaliana at concentrations above 100 ppm. |
These studies highlight the compound's versatility in affecting both animal and plant systems through various biochemical mechanisms.
Toxicological Profile
The toxicological assessment of this compound indicates:
Properties
IUPAC Name |
ethyl 2-bromo-4,5-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLCUBDTWNDHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015333 | |
Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144267-97-0 | |
Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144267-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144267970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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